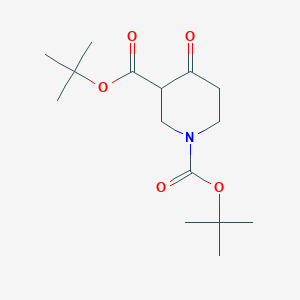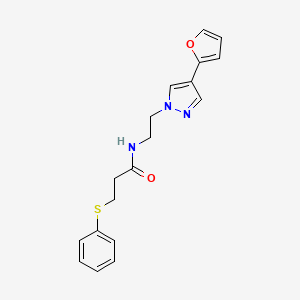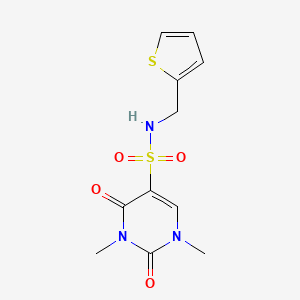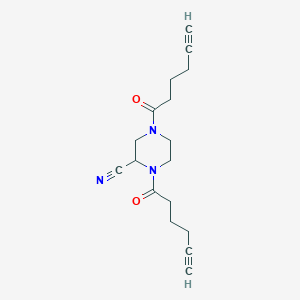![molecular formula C23H20ClN3O2S2 B2998699 4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1207013-89-5](/img/structure/B2998699.png)
4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality 4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Pharmaceutical Chemistry
Summary of the Application
The compound “4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” has been identified as a PPARα-selective activator . PPARα, or peroxisome proliferator-activated receptor α, is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . Activation of PPARα results in a substantial reduction in serum triglycerides, increase in HDL cholesterol, and improvement in insulin sensitivity . Therefore, this compound could potentially be used in the treatment of metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .
Methods of Application or Experimental Procedures
The compound was used to form a complex with the ligand-binding domain (LBD) of PPARα . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .
Results or Outcomes
The phenyl side chain of the compounds occupies a small cavity between Ile272 and Ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity . These findings demonstrate the advantage of using 1H-pyrazolo-[3,4-b] pyridine as a skeleton of PPARα agonists and provide insight into the design of molecules for treating dyslipidemia .
Application in Organic Synthesis
Summary of the Application
This compound has been used in the synthesis of new pyrazolo[3,4-b]pyridine derivatives . These derivatives have shown potential as antioxidants and phosphors .
Methods of Application or Experimental Procedures
The compound was reacted with azlactones under solvent-free conditions with heating to produce tetrahydro-1H-pyrazolo[3,4-b]pyridines . These were then converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines by reaction with POCl3 in air . Further reaction of these compounds with hydrazine hydrate and alkali led to the formation of 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones .
Results or Outcomes
Some of the synthesized compounds showed antioxidant activity or were effective phosphors .
Application in Pharmaceutical Synthesis
Summary of the Application
The compound “4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” has been used in the synthesis of 6-Benzylpyrrolo-[3,4-b]pyridine , a key intermediate product in Moxifloxacin .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The synthesis resulted in a yield of 78% , indicating potential for pharmaceutical applications .
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-8-5-4-6-9-15)26-23(27)30-13-20(28)25-17-11-7-10-16(24)14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIODNMVSASCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-bromo-2-fluorobenzamide](/img/structure/B2998617.png)
![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)




![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)
![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)
![2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998632.png)
![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)


